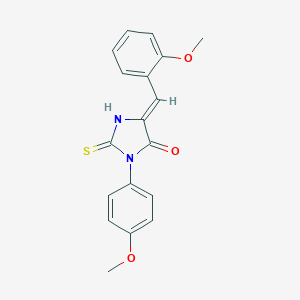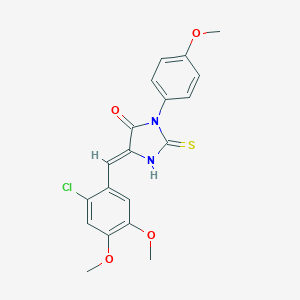![molecular formula C25H17ClN2O5S B307060 2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B307060.png)
2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CMTB, and it has been found to have a number of interesting properties that make it useful for a variety of research purposes.
Mécanisme D'action
The mechanism of action of CMTB is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis. CMTB has been found to interact with a number of different cellular pathways, including the p53 pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
CMTB has been found to have a number of interesting biochemical and physiological effects. Studies have shown that CMTB can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of a variety of different genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMTB in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to using CMTB in lab experiments. For example, CMTB is a relatively complex compound, and it can be difficult to synthesize in large quantities. Additionally, CMTB has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Orientations Futures
There are many potential future directions for research on CMTB. One promising area of research is the development of new analogs of CMTB that may have even greater anti-cancer properties. Additionally, more research is needed to fully understand the mechanism of action of CMTB and to determine its potential uses in other areas of scientific research.
Méthodes De Synthèse
The synthesis of CMTB is a complex process that involves several steps. The first step in the synthesis of CMTB is the preparation of the thiazole ring, which is accomplished by reacting 2-aminothiophenol with chloroacetic acid. The resulting product is then reacted with 2-bromo-4-methoxybenzoic acid to form the benzimidazole ring. The final step in the synthesis of CMTB involves the reaction of the benzimidazole-thiazole intermediate with 4-methoxybenzoyl chloride to form the final product.
Applications De Recherche Scientifique
CMTB has been found to have a number of potential applications in scientific research. One of the most promising applications of CMTB is in the field of cancer research. Studies have shown that CMTB has potent anti-cancer properties, and it has been found to be effective against a variety of different types of cancer cells.
Propriétés
Nom du produit |
2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzoate |
|---|---|
Formule moléculaire |
C25H17ClN2O5S |
Poids moléculaire |
492.9 g/mol |
Nom IUPAC |
[2-chloro-6-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C25H17ClN2O5S/c1-31-16-9-7-15(8-10-16)24(30)33-22-17(26)11-14(12-20(22)32-2)13-21-23(29)28-19-6-4-3-5-18(19)27-25(28)34-21/h3-13H,1-2H3/b21-13- |
Clé InChI |
CVHNSFPMTCXUEZ-BKUYFWCQSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)OC |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)

![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)
![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)



![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)
![(2-Chloro-6-methoxy-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307001.png)